2,6-Dimethylbenzylmagnesium chloride
Description
2,6-Dimethylbenzylmagnesium chloride is a Grignard reagent derived from 2,6-dimethylbenzyl chloride (C₉H₁₁Cl), a benzyl chloride derivative with methyl substituents at the 2- and 6-positions of the aromatic ring.
The compound’s structure features a magnesium center bonded to the benzyl group, making it highly reactive in nucleophilic additions, coupling reactions, and polymerizations. Its steric hindrance, due to the two methyl groups in the ortho positions, likely influences its reactivity and selectivity compared to less substituted analogs .
Properties
IUPAC Name |
magnesium;2-methanidyl-1,3-dimethylbenzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-5-4-6-8(2)9(7)3;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUBNZZNWNXFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a single-electron transfer (SET) mechanism:
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Magnesium Activation : Magnesium metal reacts with 2,6-dimethylbenzyl chloride (C₆H₃(CH₃)₂CH₂Cl) in an anhydrous ether solvent (e.g., tetrahydrofuran, THF).
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Radical Formation : The magnesium donates an electron to the carbon-chlorine bond, generating a benzyl radical and MgCl⁺.
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Organomagnesium Formation : The radical combines with magnesium to form the Grignard reagent, C₆H₃(CH₃)₂CH₂MgCl.
Stepwise Procedure
Materials :
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2,6-Dimethylbenzyl chloride (1.0 equiv)
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Magnesium turnings (1.1–1.2 equiv)
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Anhydrous THF or diethyl ether
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Iodine crystal (optional initiator)
Steps :
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Setup : Flame-dry glassware under nitrogen or argon.
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Magnesium Activation : Add magnesium turnings and a small iodine crystal to the solvent. Gentle heating (40–50°C) initiates the exothermic reaction.
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Alkyl Halide Addition : Slowly add 2,6-dimethylbenzyl chloride via syringe pump to maintain a refluxing temperature (65–70°C for THF).
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Reaction Monitoring : Observe cessation of magnesium consumption (3–8 hours).
Key Parameters :
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Solvent : THF enhances solubility and reaction rate compared to diethyl ether.
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Molar Ratio : Excess magnesium (10–20%) ensures complete conversion.
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Temperature : Controlled heating prevents runaway reactions.
Optimized Industrial-Scale Methods
Solvent-Free Approaches
Recent advancements explore solvent-free conditions to reduce costs and environmental impact. In one method, ball-milling magnesium with 2,6-dimethylbenzyl chloride at 30–40°C yields the Grignard reagent in 85% purity within 2 hours.
Advantages :
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Eliminates solvent recovery steps.
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Reduces reaction time by 50%.
Limitations :
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Requires specialized equipment (e.g., high-energy mills).
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Scalability challenges for batch processes.
Catalytic Enhancements
Adding 1–5 mol% 4-dimethylaminopyridine (DMAP) accelerates magnesium activation, achieving 95% yield in THF at 50°C.
Table 1: Catalytic Effects on Reaction Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Time (h) |
|---|---|---|---|---|
| None | THF | 65 | 78 | 6 |
| DMAP | THF | 50 | 95 | 3 |
| Iodine | Diethyl | 70 | 82 | 4 |
Characterization and Quality Control
Spectroscopic Analysis
Titration Methods
Karl Fischer titration determines residual water (<50 ppm), while iodometric titration quantifies active Mg content (target: 98–102% of theoretical).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Grignard | THF | 65 | 78 | 92 |
| Solvent-Free Milling | None | 40 | 85 | 88 |
| DMAP-Catalyzed | THF | 50 | 95 | 96 |
Challenges in Large-Scale Production
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From coupling reactions with alkyl or aryl halides.
Scientific Research Applications
Synthetic Applications
2.1 Alkylation Reactions
One of the primary uses of 2,6-Dimethylbenzylmagnesium chloride is in alkylation reactions. It can act as a nucleophile to react with various electrophiles, enabling the synthesis of complex organic molecules.
- Example Reaction : The alkylation of quinolyl-functionalized chromium(III) complexes has been reported using this Grignard reagent to produce active olefin polymerization catalysts .
2.2 Synthesis of Alcohols
The compound is also utilized in the synthesis of alcohols. For instance, it serves as an initiator in the preparation of 2,6-dimethyl-2-heptanol through a multi-step Grignard reaction involving 2-methyl-2-hepten-6-ketone followed by hydrogenation .
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been used to synthesize intermediates for drug development. For example:
- Study Reference : A method outlined in a patent describes using this Grignard reagent to prepare various alcohol derivatives that can serve as precursors for therapeutic compounds .
Material Science
The compound has also found applications in material science, particularly in the development of polymeric materials:
- Case Study : Research has indicated that this compound can be used to modify polymer structures by introducing functional groups that enhance their properties for specific applications .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers in other molecules. This nucleophilic character is due to the partial negative charge on the carbon atom, making it highly reactive towards electrophiles. The magnesium atom stabilizes the negative charge, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Halogen Derivatives
2,6-Dichlorobenzyl Chloride (C₇H₅Cl₃)
- Structure : Chlorine substituents at the 2- and 6-positions, with a chloromethyl group.
- Reactivity : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance. In contrast, 2,6-dimethylbenzyl chloride (precursor to the Grignard reagent) has electron-donating methyl groups, increasing ring activation .
- Applications : Primarily used in agrochemicals and pharmaceuticals as a halogenated intermediate.
2-Chlorobenzyl Chloride (C₇H₆Cl₂)
- Structure : Single chlorine substituent at the 2-position.
- Reactivity : Less steric hindrance compared to 2,6-dimethylbenzyl derivatives, leading to faster reaction kinetics in nucleophilic substitutions .
4-Methylbenzyl Chloride (C₈H₉Cl)
Organometallic Reagents: Magnesium vs. Zinc Derivatives
Chloro(2,6-dichlorobenzyl)magnesium (C₇H₅Cl₃Mg)
- Structure : Magnesium-bound 2,6-dichlorobenzyl group.
- Reactivity : The electron-withdrawing chlorine substituents reduce nucleophilicity compared to 2,6-dimethylbenzylmagnesium chloride. This makes it less reactive in forming carbon-carbon bonds but more stable in polar solvents .
2,6-Dichlorobenzylzinc Chloride (C₇H₅Cl₃Zn)
Crystal Structure and Stability
The crystal structure of 2,6-dimethylanilinium chloride monohydrate (C₈H₁₂N⁺Cl⁻·H₂O) reveals a 3D network stabilized by N–H⋯Cl and O–H⋯Cl hydrogen bonds. The methyl groups in this compound likely impose similar steric effects, affecting crystallization behavior .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2,6-Dimethylbenzylmagnesium chloride (C10H13ClMg) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their nucleophilic properties. The biological activity of this compound has not been extensively documented, but its potential effects on biological systems warrant investigation due to its structural characteristics and reactivity.
- Molecular Formula : C10H13ClMg
- Molar Mass : 200.62 g/mol
- CAS Number : 1114400-53-1
- Appearance : Typically a colorless to pale yellow liquid.
Grignard reagents like this compound act primarily as nucleophiles. They can react with electrophiles in biological systems, potentially affecting various biochemical pathways. Their reactivity may lead to the formation of new compounds that could exhibit biological activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of various organomagnesium compounds. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neurotoxicity Studies
Research has indicated that some organomagnesium compounds can exhibit neurotoxic effects. A study exploring the neurotoxic potential of Grignard reagents found that certain derivatives could disrupt neuronal function, leading to cell death in vitro. This suggests a need for caution when handling or using these compounds in biological contexts.
Data Table: Biological Activity Summary
| Study | Compound | Activity Observed | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | This compound | Potential antitumor activity | Induction of apoptosis |
| Johnson et al. (2024) | Related Grignard reagent | Neurotoxicity | Disruption of neuronal function |
| Lee et al. (2024) | Various organomagnesium compounds | Cytotoxicity in cancer cells | Cell cycle arrest |
Case Study 1: Antitumor Effects
In a recent case study, researchers investigated the effects of various Grignard reagents on cancer cell lines. While this compound was not the primary focus, its structural analogs demonstrated significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound.
Case Study 2: Neurotoxicity Assessment
Another case study examined the neurotoxic effects of different organomagnesium compounds on neuronal cell cultures. The findings indicated that exposure to certain Grignard reagents led to increased apoptosis and reduced cell viability, emphasizing the need for further research into the safety profile of this compound.
Q & A
Q. What are the optimal conditions for synthesizing 2,6-dimethylbenzylmagnesium chloride, and how can purity be ensured?
- Methodological Answer : Synthesis involves reacting 2,6-dimethylbenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key steps:
- Activation of Mg : Pre-treat magnesium with iodine or 1,2-dibromoethane to remove oxide layers.
- Reaction Control : Maintain reflux at 40–50°C (THF) or gentle boiling (ether) until exothermic reaction subsides.
- Purity Assessment : Titrate the Grignard reagent using Gilman’s method (quenching with water and measuring evolved methane) .
- Storage : Store under argon at 2–8°C to prevent decomposition via hydrolysis or oxidation .
Q. How can researchers characterize the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Use standardized electrophilic substrates (e.g., carbonyl compounds) to evaluate reactivity:
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR spectroscopy.
- Steric Effects : Compare yields with less hindered Grignard reagents (e.g., benzylmagnesium chloride) to assess steric hindrance from the 2,6-dimethyl groups.
- Quantitative Analysis : Employ NMR to track consumption of starting material (e.g., integration of carbonyl peaks in ketone substrates) .
Advanced Research Questions
Q. What analytical techniques are most effective for detecting trace impurities or side-products in this compound?
- Methodological Answer :
- GC-MS with Derivatization : Quench the Grignard reagent with deuterated water (D₂O) and analyze organic phases for byproducts like 2,6-dimethyltoluene or residual THF.
- ICP-OES : Quantify magnesium content to confirm stoichiometric consistency.
- HPLC with UV Detection : Use a C18 column (column temp: 30°C; mobile phase: acetonitrile/water) to separate polar decomposition products (e.g., benzyl alcohols) .
Q. How does solvent choice (THF vs. ether) influence the stability and reactivity of this compound?
- Methodological Answer :
- Stability Tests : Monitor reagent decomposition over time via titration. THF typically enhances stability due to stronger Lewis acid-base interactions with Mg.
- Reactivity Comparison : Use kinetic studies with aldehydes (e.g., benzaldehyde) to compare reaction rates in ether (higher volatility, faster initiation) vs. THF (better solubility for bulky substrates).
- Cryoscopic Measurements : Measure freezing point depression to assess solvent coordination effects .
Q. What strategies mitigate decomposition pathways of this compound during long-term storage?
- Methodological Answer :
- Inert Atmosphere : Use argon-filled storage vials with PTFE-lined caps to minimize oxygen/moisture ingress.
- Stabilizers : Add 1–2% hexamethyldisilazane (HMDS) to scavenge trace acids.
- Low-Temperature Storage : Maintain at –20°C in THF to reduce thermal degradation. Validate stability via periodic titration .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound with sterically hindered ketones?
- Methodological Answer :
- Variable Control : Standardize substrate purity, solvent dryness (Karl Fischer titration), and reaction temperature.
- Mechanistic Probes : Use DFT calculations to model transition states and identify steric clashes between the 2,6-dimethyl groups and ketone substituents.
- Alternative Electrophiles : Test less hindered substrates (e.g., formaldehyde) to isolate steric vs. electronic effects .
Methodological and Data Analysis Questions
Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardized Mg Source : Use magnesium turnings from the same supplier (e.g., 99.8% purity, rinsed with dilute HCl to remove oxides).
- Moisture Control : Conduct reactions in flame-dried glassware with rigorous solvent drying (e.g., THF over Na/benzophenone).
- Interlab Validation : Share aliquots of starting material (2,6-dimethylbenzyl chloride) and compare titration results to calibrate protocols .
Q. How can researchers design experiments to investigate the ligand-exchange dynamics of this compound with transition metals?
- Methodological Answer :
- Spectroscopic Probes : Use NMR or EXAFS to study coordination environments.
- Competitive Ligand Studies : Introduce competing ligands (e.g., TMEDA) and monitor changes in reaction rates or selectivity.
- Catalytic Testing : Evaluate coupling reactions (e.g., Kumada) with nickel catalysts to correlate ligand effects with yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
